1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine 1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399787
InChI: InChI=1S/C12H14FN3.ClH/c1-16-6-5-12(15-16)9-14-8-10-3-2-4-11(13)7-10;/h2-7,14H,8-9H2,1H3;1H
SMILES:
Molecular Formula: C12H15ClFN3
Molecular Weight: 255.72 g/mol

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16399787

Molecular Formula: C12H15ClFN3

Molecular Weight: 255.72 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H14FN3.ClH/c1-16-6-5-12(15-16)9-14-8-10-3-2-4-11(13)7-10;/h2-7,14H,8-9H2,1H3;1H
Standard InChI Key LFNUJSNOQPWJMS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (molecular formula: C₁₂H₁₄FN₃) features a methanamine backbone substituted with a 3-fluorophenyl group and a 1-methylpyrazole-3-ylmethyl moiety. The fluorine atom at the phenyl ring’s meta position enhances electronic properties, potentially influencing binding interactions in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄FN₃
Molecular Weight235.26 g/mol (calculated)
IUPAC Name1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Canonical SMILESCN1C=CC(=N1)CNCC2=CC(=CC=C2)F
Topological Polar Surface Area38.4 Ų (estimated)

The structural similarity to its 4-pyrazole isomer (CAS 1515035-62-7, PubChem CID 79485114) allows for comparative analysis, though positional differences may alter biological activity .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step protocols, leveraging nucleophilic substitutions and reductive amination. A representative pathway includes:

  • Pyrazole Ring Formation: Cyclization of hydrazines with 1,3-diketones yields the 1-methylpyrazole core.

  • Fluorophenyl Integration: 3-Fluorobenzaldehyde undergoes nucleophilic aromatic substitution to attach the fluorophenyl group.

  • Coupling Reactions: Reductive amination links the pyrazole and fluorophenyl intermediates, optimized using catalysts like palladium or nickel.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit distinct signals: δ 7.2–7.4 ppm (fluorophenyl aromatic protons), δ 6.3–6.5 ppm (pyrazole C-H), and δ 3.8–4.2 ppm (N-CH₂-N linkage).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 235.1 (M+H⁺) .

  • Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.

Biological Activities and Applications

Central Nervous System (CNS) Modulation

Pyrazole derivatives, including structural analogs, exhibit affinity for G protein-coupled receptors (GPCRs). For example, N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine derivatives act as allosteric modulators for GPCRs implicated in neuropsychiatric disorders . While direct data on the 3-pyrazole variant is limited, its structural framework suggests potential in targeting dopamine or serotonin receptors .

Antimicrobial Properties

Though specific studies on this compound are absent, pyrazole-methylamine analogs show broad-spectrum antimicrobial activity. For instance, derivatives inhibit Staphylococcus aureus and Escherichia coli with MIC values of 3.12–12.5 µg/mL. The fluorine atom’s electronegativity likely augments membrane disruption capabilities.

Mechanistic Insights

Kinase Inhibition

Structurally similar fluorophenyl-pyrazole compounds inhibit kinases like AKT and EGFR, critical in cancer cell proliferation. Molecular docking studies suggest the fluorophenyl group occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues.

Acetylcholinesterase Interaction

Pyrazole-methylamine derivatives inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. The fluorine atom’s inductive effect may enhance binding to AChE’s peripheral anionic site, though in vitro validation is required.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyrazole Derivatives

CompoundBiological ActivityPotency (IC₅₀ or MIC)
1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamineKinase inhibition (predicted)Not reported
1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamineAntimicrobialMIC = 3.12 µg/mL
N'-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazideAnticonvulsantED₅₀ = 45 mg/kg

The 3-pyrazole isomer’s distinct stereoelectronics may confer unique target selectivity compared to 4-pyrazole counterparts, warranting further exploration .

Challenges and Future Directions

  • Toxicological Profiling: Acute toxicity data for pyrazole-methylamines are sparse. Preliminary analogs suggest LD₅₀ > 500 mg/kg in rodents, but organ-specific toxicity studies are needed .

  • Synthetic Optimization: Current yields for reductive amination steps rarely exceed 60%, necessitating catalyst innovation.

  • Target Validation: High-throughput screening against kinase and GPCR libraries could elucidate precise mechanisms.

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